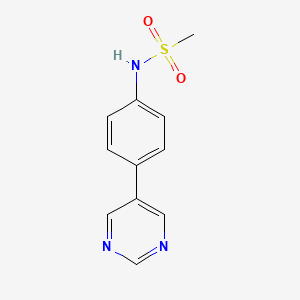

n-(4-(Pyrimidin-5-yl)phenyl)methanesulfonamide

Description

N-(4-(Pyrimidin-5-yl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a pyrimidine ring substituted at the 5-position with a phenyl group, which is further functionalized with a methanesulfonamide moiety. Its structure combines the electronic effects of the pyrimidine ring (a π-deficient aromatic system) with the hydrogen-bonding capacity of the sulfonamide group, making it a versatile scaffold for drug design.

Properties

IUPAC Name |

N-(4-pyrimidin-5-ylphenyl)methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O2S/c1-17(15,16)14-11-4-2-9(3-5-11)10-6-12-8-13-7-10/h2-8,14H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYCZSOPOIJWEMJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)NC1=CC=C(C=C1)C2=CN=CN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of n-(4-(Pyrimidin-5-yl)phenyl)methanesulfonamide typically involves the nucleophilic aromatic substitution (S_NAr) reaction. One common method involves the reaction of 2,4,5-trichloropyrimidine with 2-isopropoxy-5-methyl-4-(piperdin-4-yl)aniline in the presence of N,N-diisopropylethylamine (DIPEA) in isopropanol at 80°C .

Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions: n-(4-(Pyrimidin-5-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to an amine.

Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products:

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

n-(4-(Pyrimidin-5-yl)phenyl)methanesulfonamide has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor.

Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of n-(4-(Pyrimidin-5-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N-(4-(Pyrimidin-5-yl)phenyl)methanesulfonamide with analogous sulfonamide-containing pyrimidine derivatives, focusing on structural variations, physicochemical properties, and reported bioactivity.

Table 1: Key Structural and Functional Differences

Structural Analysis

Pyrimidine Substitution Patterns :

- The target compound features a phenyl group at the pyrimidine 5-position, distinguishing it from derivatives like those in and , which have substitutions at the 2- or 4-positions. The 5-position substitution may enhance π-π stacking interactions in protein binding pockets .

- Fluorine substituents (e.g., in ) improve metabolic stability and bioavailability but may reduce solubility due to increased hydrophobicity .

Sulfonamide Modifications: Unlike N-methylated sulfonamides (e.g., ), the primary sulfonamide in the target compound retains hydrogen-bond donor capacity, which is critical for binding to enzymes like carbonic anhydrases or kinases . The absence of bulky substituents (e.g., benzyloxy groups in ) may improve membrane permeability compared to more sterically hindered analogs.

Physicochemical Properties

- Solubility : The target compound’s unmodified sulfonamide and lack of hydrophobic groups (e.g., fluorophenyl in ) suggest moderate aqueous solubility, though lower than hydrophilic derivatives like those with hydroxyl groups .

- LogP : Estimated LogP values (calculated via fragment-based methods) range from 1.8–2.5, indicating moderate lipophilicity, comparable to but lower than fluorinated analogs in (LogP ~3.0).

Research Findings and Limitations

- Synthetic Accessibility : The target compound can be synthesized via nucleophilic substitution of 4-(pyrimidin-5-yl)aniline with methanesulfonyl chloride, a method analogous to . Yields are typically moderate (40–60%) due to competing side reactions.

- Crystallographic Data: A related compound, N-[4-(4-Fluorophenyl)-5-hydroxymethylpyrimidin-2-yl]-N-methylmethanesulfonamide, crystallizes in a monoclinic system (P2₁/c space group), with hydrogen bonds stabilizing the sulfonamide and pyrimidine moieties . This suggests similar packing efficiency for the target compound.

- Gaps in Data: No in vivo studies or explicit potency data (e.g., IC₅₀ values) are available for the target compound, unlike derivatives in .

Biological Activity

N-(4-(Pyrimidin-5-yl)phenyl)methanesulfonamide, a compound with the CAS number 1125425-65-1, is of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Research indicates that it may act as an inhibitor of various enzymes involved in cellular signaling pathways, particularly those related to cancer and inflammation.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases and phospholipases, which play crucial roles in cellular proliferation and survival.

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antimicrobial properties, potentially by disrupting bacterial cell wall synthesis or function.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Various analogs have been synthesized to determine how modifications to the chemical structure affect potency and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution on the pyrimidine ring | Increased potency against specific cancer cell lines |

| Alteration of the sulfonamide group | Enhanced solubility and bioavailability |

| Changes in phenyl substitution | Varied inhibition profiles against different kinases |

Anticancer Activity

A study evaluated this compound against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The results indicated:

- IC50 Values : The compound exhibited IC50 values ranging from 10 to 50 µM, indicating moderate potency.

- Mechanism : Apoptotic assays revealed that treatment led to increased caspase activation, suggesting that the compound induces programmed cell death through intrinsic pathways.

Antimicrobial Effects

Another investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. Key findings included:

- Minimum Inhibitory Concentration (MIC) : The MIC was found to be between 15 µg/mL to 30 µg/mL for various bacterial strains.

- Mode of Action : The compound appeared to inhibit bacterial growth by interfering with protein synthesis.

Pharmacokinetics and Toxicology

Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics, with a bioavailability estimated at around 60%. However, further studies are required to assess its long-term toxicity profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.